molecular formula C13H16Cl3N3O B1391748 4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride CAS No. 1221724-14-6

4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride

Cat. No. B1391748
CAS RN: 1221724-14-6
M. Wt: 336.6 g/mol
InChI Key: XSJDWDACNMXPQN-UHFFFAOYSA-N
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Description

“4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride” is a chemical compound with the CAS Number: 1221724-14-6 . It has a molecular weight of 336.65 . The IUPAC name for this compound is 4-(4-pyridinylmethoxy)benzenecarboximidamide trihydrochloride .

Physical and Chemical Properties This compound is typically stored at room temperature . It is available in powder form . The InChI code for this compound is 1S/C13H13N3O.3ClH/c14-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10;;;/h1-8H,9H2,(H3,14,15);3*1H .

Scientific Research Applications

pH-Induced Entangled Frameworks

  • Study: Li et al. (2012) explored the reactions of a similar compound, 1,4-bis(pyridin-4-ylmethoxy)benzene, with zinc acetate and different multi-carboxylate acids. The study found that varying pH levels led to the formation of entangled structures and a 3D supramolecular framework, demonstrating the compound's potential in constructing complex molecular architectures (Li et al., 2012).

Coordination Polymers with Silver

  • Study: Oh et al. (2005) reported the formation of coordination polymers and a macrocycle using flexible bis(2-pyridyl) ligands and AgCF3SO3. The structure formed depended on the ligand type and reaction stoichiometry, highlighting the compound's role in creating diverse polymeric structures (Oh et al., 2005).

Construction of Coordination Polymers

  • Study: Liu et al. (2010) synthesized two flexible V-shape ligands and used them to construct eight novel coordination polymers. These complexes were characterized by X-ray diffraction and exhibited photoluminescent properties, demonstrating potential applications in luminescence (Liu et al., 2010).

Aggregation Enhanced Emission

  • Study: Srivastava et al. (2017) synthesized compounds connected to benzoic acid chloride and found them luminescent in solutions and solid-state. These compounds exhibited aggregation enhanced emission and multi-stimuli-responsive properties, suggesting applications in optical materials and sensors (Srivastava et al., 2017).

Synthesis of Pyridin-ylmethyl Benzoate

  • Study: Wang Xiu-jian (2009) focused on synthesizing pyridin-a-ylmethyl 3,5-bis(pyridin-a-ylmethoxy)benzoate and studied the effects of reaction temperature and time on its properties (Wang Xiu-jian, 2009).

Stability and Porosity Enhancement

  • Study: Sun et al. (2006) demonstrated the use of a similar ligand in the construction of porous metal-organic frameworks (MOFs), showing how ligand choice can affect the stability and porosity of the resulting MOFs (Sun et al., 2006).

Lanthanide-Based Coordination Polymers

  • Study: Sivakumar et al. (2011) synthesized lanthanide coordination compounds using derivatives of 3,5-dihydroxy benzoates and investigated their photophysical properties. These findings contribute to the understanding of light-harvesting capabilities of such compounds (Sivakumar et al., 2011).

Fluorescent Sensor for Dopamine

  • Study: Khattar & Mathur (2013) developed a new ligand and its Cu(II) complex, which served as a fluorescent sensor for dopamine. This highlights potential applications in bioimaging and diagnostics (Khattar & Mathur, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(pyridin-4-ylmethoxy)benzenecarboximidamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.3ClH/c14-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10;;;/h1-8H,9H2,(H3,14,15);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJDWDACNMXPQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCC2=CC=NC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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